molecular formula C6H3ClF3NO B12959163 3-Chloro-5-(trifluoromethoxy)pyridine

3-Chloro-5-(trifluoromethoxy)pyridine

Cat. No.: B12959163
M. Wt: 197.54 g/mol
InChI Key: ZUCAUQVLEGHCRY-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)pyridine is a versatile halogenated and fluorinated pyridine derivative serving as a critical synthetic intermediate in advanced chemical research and development. Compounds featuring this specific molecular architecture are highly valued in discovery chemistry for the unique synergy between the pyridine ring's characteristics and the distinct physicochemical properties imparted by the fluorine atoms . The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, is a established strategy in designing bioactive molecules. Fluorine's high electronegativity and the steric contribution of the trifluoromethoxy group can significantly influence a compound's conformation, lipophilicity, metabolic stability, and biomolecular binding affinity . This makes 3-Chloro-5-(trifluoromethoxy)pyridine a high-value building block for constructing potential candidates in agrochemical and pharmaceutical research. Primary Research Applications: - Agrochemical Research: This compound is a key precursor for developing novel active ingredients. Fluorinated pyridines are prominently featured in modern pesticides, with many recently launched herbicides, insecticides, and fungicides containing this scaffold . The chlorine atom at the 3-position offers a reactive site for further functionalization, enabling the synthesis of complex molecules targeting specific biological pathways in pests. - Pharmaceutical Research: Although specific data for this analogue is limited, its structural relatives are integral to medicinal chemistry. Fluorine and pyridine are found in approximately 40% and 20% of all pharmaceuticals, respectively, including antiviral and antitumor agents . This intermediate is useful for creating molecular libraries aimed at probing biological systems and identifying new therapeutic leads. Handling and Storage: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet for detailed handling instructions. Store in a cool, dark, and well-ventilated place.

Properties

Molecular Formula

C6H3ClF3NO

Molecular Weight

197.54 g/mol

IUPAC Name

3-chloro-5-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3ClF3NO/c7-4-1-5(3-11-2-4)12-6(8,9)10/h1-3H

InChI Key

ZUCAUQVLEGHCRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the reaction of 3-chloropyridine with trifluoromethoxy reagents under specific conditions. For example, the reaction can be carried out using antimony trifluoride as a fluorinating agent . The reaction conditions often include elevated temperatures and controlled pressures to ensure the efficient formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-(trifluoromethoxy)pyridine may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5-(trifluoromethoxy)pyridine has been investigated for its biological activities, particularly in the development of pharmaceuticals.

  • Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study on A549 lung cancer cells indicated that higher concentrations resulted in significant reductions in cell viability, suggesting potential as an anticancer agent .
  • Anti-inflammatory Effects : Derivatives of this compound have demonstrated promising anti-inflammatory properties comparable to established drugs. A structure-activity relationship study highlighted the importance of specific substituents on the pyridine ring for enhancing biological activity .

Agrochemicals

The compound serves as an intermediate in the synthesis of herbicides and fungicides. Its unique structure allows for selective action against specific pests while minimizing environmental impact.

  • Herbicide Development : The synthesis of 3-chloro-5-(trifluoromethoxy)pyridine is crucial for producing effective agrochemicals that target unwanted vegetation without harming crops .

Material Science

In material science, this compound is utilized in the development of fluorinated polymers and coatings that exhibit enhanced thermal stability and chemical resistance.

  • Fluorinated Coatings : The incorporation of trifluoromethoxy groups into polymer matrices can improve their hydrophobicity and resistance to solvents, making them suitable for various industrial applications .

Case Study 1: Anticancer Activity

A recent study evaluated the effects of 3-Chloro-5-(trifluoromethoxy)pyridine on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with potential mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokine production in vitro, suggesting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. For instance, in herbicidal applications, the compound can inhibit the activity of protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll biosynthesis. This inhibition leads to the accumulation of toxic intermediates, resulting in the death of the target weeds . The trifluoromethoxy group enhances the compound’s binding affinity to the enzyme, contributing to its herbicidal activity.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects. Representative examples include:

Compound Name Substituents (Positions) Key Features Reference
3-Chloro-5-(trifluoromethoxy)pyridine -Cl (3), -OCF₃ (5) Electron-withdrawing groups enhance stability
3-Chloro-5-(trifluoromethyl)pyridine -Cl (3), -CF₃ (5) Higher lipophilicity due to -CF₃
2-Chloro-5-(trifluoromethyl)pyridine -Cl (2), -CF₃ (5) Altered steric and electronic effects
3-Bromo-5-(trifluoromethoxy)pyridine -Br (3), -OCF₃ (5) Increased molecular weight and reactivity
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine -Cl (3), -OH (2), -CF₃ (5) Hydrogen-bonding capability via -OH group

Substituent Effects :

  • Electron-Withdrawing Groups : The -OCF₃ group in 3-chloro-5-(trifluoromethoxy)pyridine provides moderate electron withdrawal compared to the stronger -CF₃ group in 3-chloro-5-(trifluoromethyl)pyridine, affecting reaction kinetics in nucleophilic substitutions .
Comparison with Analogous Pathways
  • 3-Chloro-5-(trifluoromethyl)pyridine : Synthesized via decarboxylation of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, achieving 70% yield in optimized one-pot reactions .
  • 2-Chloro-5-(trifluoromethyl)pyridine : Produced via photochemical trifluoromethylation, a less efficient method with yields <50% .

Physical and Chemical Properties

Property 3-Chloro-5-(trifluoromethoxy)pyridine 3-Chloro-5-(trifluoromethyl)pyridine 3-Bromo-5-(trifluoromethoxy)pyridine
Melting Point (°C) Not reported 130–132 (derivative: 7h) 62–64 (derivative: 7j)
Lipophilicity (log P) ~2.5 (estimated) ~3.1 (higher due to -CF₃) ~2.8
NMR Shifts (¹H) δ 8.57 (pyridine-H) δ 9.03 (pyridine-H) δ 7.99 (pyridine-H)

Key Observations :

  • Melting Points : Derivatives with bulkier substituents (e.g., -CF₃) exhibit higher melting points due to increased molecular symmetry .
  • NMR Trends : Downfield shifts in ¹H NMR correlate with stronger electron-withdrawing groups (e.g., -CF₃ vs. -OCF₃) .

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